Differentiation from ML364: Absence of the 4-Trifluoromethyl Group Eliminates USP2 Inhibitory Potency
The closest well-characterised analogue to the target compound is ML364 (CAS 1991986-30-1), which differs solely by the presence of a 4-trifluoromethyl substituent on the benzamide ring and the absence of the 4-methyl group on the thiazole 4-phenyl ring. ML364 is a validated USP2 inhibitor (biochemical IC50 = 1.1 μM; direct binding Kd = 5.2 μM by microscale thermophoresis) [1]. In the structure-activity relationship of this series, removal of the CF3 group or its replacement with smaller, less electronegative substituents abolishes USP2 engagement [1]. The target compound, lacking the 4-CF3 moiety, is therefore predicted to be substantially less active or inactive as a USP2 inhibitor. For researchers requiring a confirmed USP2 probe, ML364 is the preferred choice; conversely, for experiments where USP2 inhibition is a confounding variable, the target compound may serve as a negative control scaffold.
| Evidence Dimension | USP2 inhibition potency (biochemical IC50) |
|---|---|
| Target Compound Data | Not reported; predicted to be >10 μM or inactive based on SAR (lacks 4-CF3) |
| Comparator Or Baseline | ML364: IC50 = 1.1 μM; Kd = 5.2 μM |
| Quantified Difference | Estimated >9-fold reduction in potency; exact value unmeasured |
| Conditions | Biochemical assay using internally quenched fluorescent di-ubiquitin substrate; binding measured by microscale thermophoresis |
Why This Matters
This difference defines the primary experimental use case for CAS 361469-69-4: it is the appropriate negative control or counter-screening compound for USP2 inhibitor discovery programs where ML364 is the positive control.
- [1] Davis, M. I. et al. (2016). Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models. Journal of Biological Chemistry, 291(47), 24657–24672. View Source
